Ranolazine Ranolazine
Brand Name: Vulcanchem
CAS No.: 95635-55-5
VCID: VC0000828
InChI: InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Molecular Formula: C24H33N3O4
Molecular Weight: 427.5 g/mol

Ranolazine

CAS No.: 95635-55-5

VCID: VC0000828

Molecular Formula: C24H33N3O4

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

Ranolazine - 95635-55-5

Description

Ranolazine is an anti-anginal medication used to treat chronic angina, a heart-related chest pain . It is often prescribed when other medications are not sufficient . Ranolazine can be used with other drugs, such as beta-blockers, nitrates, calcium channel blockers, antiplatelet therapy, lipid-lowering therapy, ACE inhibitors, and angiotensin receptor blockers . Ranolazine was first approved by the FDA in 2006 . The common side effects of Ranolazine include headache, nausea, constipation, and dizziness .

Ranolazine functions by inhibiting the persistent or late inward sodium current in heart muscle, which reduces intracellular calcium levels, leading to reduced tension in the heart wall and, consequently, reduced oxygen requirements for the muscle . Ranolazine also impacts the delayed rectifier current and stimulates myogenesis . Originally developed by Syntex Inc. in 1985, the sustained-release formulation was created to ensure adequate plasma concentrations of the drug .

(S)-Ranolazine is an enantiomer of ranolazine . Ranolazine is sold under the brand names Ranexa and Aspruzyo Sprinkle .

CAS No. 95635-55-5
Product Name Ranolazine
Molecular Formula C24H33N3O4
Molecular Weight 427.5 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Standard InChI InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
Standard InChIKey XKLMZUWKNUAPSZ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Appearance Powder
Synonyms 43285, RS
Dihydrochloride, Ranolazine
HCl, Ranolazine
Hydrochloride, Ranolazine
N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
Ranexa
ranolazine
Ranolazine Dihydrochloride
Ranolazine HCl
Ranolazine Hydrochloride
renolazine
RS 43285
RS 43285 193
RS 43285-193
RS 43285193
RS-43285
RS43285
Reference Rayner-Hartley E, Sedlak T: Ranolazine: A Contemporary Review. J Am Heart Assoc. 2016 Mar 15;5(3):e003196. doi: 10.1161/JAHA.116.003196. [PMID:26979079]
Saad M, Mahmoud A, Elgendy IY, Richard Conti C: Ranolazine in Cardiac Arrhythmia. Clin Cardiol. 2016 Mar;39(3):170-8. doi: 10.1002/clc.22476. Epub 2015 Oct 13. [PMID:26459200]
Reed M, Nicolas D: Ranolazine . [PMID:29939605]
Mezincescu A, Karthikeyan VJ, Nadar SK: Ranolazine: A true pluripotent cardiovascular drug or jack of all trades, master of none? Sultan Qaboos Univ Med J. 2018 Feb;18(1):e13-e23. doi: 10.18295/squmj.2018.18.01.003. Epub 2018 Apr 4. [PMID:29666676]
Codolosa JN, Acharjee S, Figueredo VM: Update on ranolazine in the management of angina. Vasc Health Risk Manag. 2014 Jun 24;10:353-62. doi: 10.2147/VHRM.S40477. eCollection 2014. [PMID:25028555]
Jerling M: Clinical pharmacokinetics of ranolazine. Clin Pharmacokinet. 2006;45(5):469-91. doi: 10.2165/00003088-200645050-00003. [PMID:16640453]
Thomas D, Karle CA, Kiehn J: The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications. Curr Pharm Des. 2006;12(18):2271-83. doi: 10.2174/138161206777585102. [PMID:16787254]
Balestrini S, Sisodiya SM: Pharmacogenomics in epilepsy. Neurosci Lett. 2018 Feb 22;667:27-39. doi: 10.1016/j.neulet.2017.01.014. Epub 2017 Jan 10. [PMID:28082152]
Gomberg-Maitland M, Schilz R, Mediratta A, Addetia K, Coslet S, Thomeas V, Gillies H, Oudiz RJ: Phase I safety study of ranolazine in pulmonary arterial hypertension. Pulm Circ. 2015 Dec;5(4):691-700. doi: 10.1086/683813. [PMID:26697176]
Zweiker R, Aichinger J, Metzler B, Lang I, Wallner E, Delle-Karth G: Ranolazine: impact on quality of life in patients with stable angina pectoris, results from an observational study in Austria - the ARETHA AT study. Wien Klin Wochenschr. 2019 Apr;131(7-8):165-173. doi: 10.1007/s00508-019-1481-x. Epub 2019 Apr 8. [PMID:30963332]
Reddy BM, Weintraub HS, Schwartzbard AZ: Ranolazine: a new approach to treating an old problem. Tex Heart Inst J. 2010;37(6):641-7. [PMID:21224931]
Bhandari B, Subramanian L: Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders. Recent Pat Cardiovasc Drug Discov. 2007 Jan;2(1):35-9. doi: 10.2174/157489007779606095. [PMID:18221101]
Chaitman BR: Ranolazine for the treatment of chronic angina and potential use in other cardiovascular conditions. Circulation. 2006 May 23;113(20):2462-72. doi: 10.1161/CIRCULATIONAHA.105.597500. [PMID:16717165]
FDA approvals
FDA approvals
Australian Assessment Report
FDA Approved Drug Products: Ranexa (ranolazine) extended-release tablets for oral use
Angina: Mayo clinic
PubChem Compound 56959
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator